Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate: is an organic compound with the molecular formula C11H19N3O2. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and cyanomethyl reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of piperazine derivatives on various biological systems, including their potential as enzyme inhibitors or receptor modulators .
Medicine: This compound is a key intermediate in the development of drugs targeting neurological disorders, cancer, and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials requiring specific chemical properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The piperazine ring provides structural stability and can interact with biological macromolecules, influencing their function .
Comparison with Similar Compounds
- Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate
- Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate
- Benzyl 2-(cyanomethyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and bioactive compounds .
Properties
IUPAC Name |
tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWCKQOWWVNXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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